molecular formula C24H25N5O2 B11118957 7-benzyl-6-imino-11-methyl-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-benzyl-6-imino-11-methyl-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11118957
M. Wt: 415.5 g/mol
InChI Key: PEDTWPYSNNPFJF-UHFFFAOYSA-N
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Description

7-benzyl-6-imino-11-methyl-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-6-imino-11-methyl-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps:

    Formation of the Triazatricyclic Core: The core structure can be synthesized through a series of cyclization reactions, often starting with a suitable precursor such as a substituted benzylamine. The cyclization can be facilitated by reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under controlled temperatures.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the imino, oxo, and carboxamide groups. This can be achieved through reactions such as imination, oxidation, and amidation, using reagents like ammonia, hydrogen peroxide, and carboxylic acids, respectively.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and imino groups. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can target the oxo and imino groups, converting them to hydroxyl and amine groups, respectively. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position. Reagents like sodium methoxide (NaOMe) can be used for such transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde derivatives, while reduction of the oxo group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic materials and catalysts.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets could lead to the development of new treatments for diseases.

Industry

In the industrial sector, the compound’s stability and reactivity make it useful in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 7-benzyl-6-imino-11-methyl-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    7-benzyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: Lacks the N-(2-methylpropyl) group.

    6-imino-11-methyl-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: Lacks the benzyl group.

Uniqueness

The presence of both the benzyl and N-(2-methylpropyl) groups in 7-benzyl-6-imino-11-methyl-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide contributes to its unique chemical properties, such as enhanced stability and specific reactivity patterns. These features distinguish it from similar compounds and make it particularly valuable in research and industrial applications.

Properties

Molecular Formula

C24H25N5O2

Molecular Weight

415.5 g/mol

IUPAC Name

7-benzyl-6-imino-11-methyl-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H25N5O2/c1-15(2)13-26-23(30)18-12-19-22(27-21-16(3)8-7-11-28(21)24(19)31)29(20(18)25)14-17-9-5-4-6-10-17/h4-12,15,25H,13-14H2,1-3H3,(H,26,30)

InChI Key

PEDTWPYSNNPFJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4)C(=O)NCC(C)C

Origin of Product

United States

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